molecular formula C15H17N3O2S B2696299 Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone CAS No. 478080-82-9

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone

Cat. No. B2696299
M. Wt: 303.38
InChI Key: KPDNUHUTXIARMI-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule.



Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other chemicals are also analyzed.


Scientific Research Applications

Application 1: Synthesis of Organosoluble, Thermal Stable and Hydrophobic Polyimides

  • Summary of the Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized and then used to synthesize a series of polyimides .
  • Methods of Application or Experimental Procedures: The structure of PPAPP was characterized by NMR, FT-IR, and mass spectrometry analysis methods. These polymers showed good solubility in common organic solvents (e.g., NMP, DMF, DMSO, and DMAc) at room temperature or on heating .
  • Results or Outcomes: They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .

Application 2: Synthesis of Novel Polyimides Based on 10,10-bis

  • Summary of the Application: A new aromatic diamine bearing ether and pendant 9 ( 10H )-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 ( 10H )-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
  • Methods of Application or Experimental Procedures: The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films .
  • Results or Outcomes: These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

Application 3: Synthesis of Organosoluble, Thermal Stable and Hydrophobic Polyimides

  • Summary of the Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials by three-step reactions, and then used to synthesize a series of polyimides .
  • Methods of Application or Experimental Procedures: The structure of PPAPP was characterized by NMR, FT-IR, and mass spectrometry analysis methods. These polymers showed good solubility in common organic solvents (e.g., NMP, DMF, DMSO, and DMAc) at room temperature or on heating .
  • Results or Outcomes: They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .

Application 4: In vitro PARP-1 inhibitory assay

  • Summary of the Application: The synthesized compounds were evaluated for their PARP-1 inhibitory activity .
  • Methods of Application or Experimental Procedures: The compounds were tested for their inhibitory activities against PARP-1 .
  • Results or Outcomes: Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 with IC 50 values ranging from 3.61 nM to 114 nM compared to the reference drug Olaparib .

Application 5: Synthesis of Organosoluble, Thermal Stable and Hydrophobic Polyimides

  • Summary of the Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials by three-step reactions, and then used to synthesize a series of polyimides .
  • Methods of Application or Experimental Procedures: The structure of PPAPP was characterized by NMR, FT-IR, and mass spectrometry analysis methods. These polymers showed good solubility in common organic solvents (e.g., NMP, DMF, DMSO, and DMAc) at room temperature or on heating .
  • Results or Outcomes: They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .

Application 6: In vitro PARP-1 inhibitory assay

  • Summary of the Application: The synthesized compounds were evaluated for their PARP-1 inhibitory activity .
  • Methods of Application or Experimental Procedures: The compounds were tested for their inhibitory activities against PARP-1 .
  • Results or Outcomes: Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 with IC 50 values ranging from 3.61 nM to 114 nM compared to the reference drug Olaparib .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to be studied, or improvements to the synthesis process.


properties

IUPAC Name

5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNUHUTXIARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone

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